molecular formula C23H18ClF3N4O2S B2805444 N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034314-73-1

N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Numéro de catalogue: B2805444
Numéro CAS: 2034314-73-1
Poids moléculaire: 506.93
Clé InChI: DBGUVSZMMZQAES-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic small molecule featuring a pyrrolo[3,2-d]pyrimidine core, a scaffold known for its versatility in medicinal chemistry. Key structural elements include:

  • A 3-ethyl substituent on the pyrrolo ring, which may influence steric and electronic interactions.
  • A thioacetamide linkage connecting the heterocyclic core to the 4-chloro-2-(trifluoromethyl)phenyl moiety, enhancing lipophilicity and metabolic stability .
  • A trifluoromethyl group on the phenyl ring, likely improving membrane permeability and resistance to oxidative metabolism .

Its synthesis likely involves alkylation of a thiopyrimidine intermediate with a chloroacetamide derivative, analogous to methods described in .

Propriétés

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClF3N4O2S/c1-2-31-21(33)20-19(15(11-28-20)13-6-4-3-5-7-13)30-22(31)34-12-18(32)29-17-9-8-14(24)10-16(17)23(25,26)27/h3-11,28H,2,12H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGUVSZMMZQAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

  • Structural Features: Dipentylamino and ester groups at positions 2 and 7, respectively.
  • Properties : Lower polarity due to the ester moiety; molecular weight ≈ 550 g/mol (estimated).
  • Key Differences : The ester group may reduce metabolic stability compared to the thioacetamide linker in the target compound .

N-(3,4-Dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-4-methyl-1,3,6-trioxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridin-7-yl)acetamide (2c)

  • Structural Features : Pyrrolo[3,4-c]pyridine core with dual methylphenyl substituents.
  • Properties : High melting point (>300°C), indicative of strong intermolecular hydrogen bonding or π-π stacking .

Thieno[3,2-d]pyrimidine Analogs

N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide

  • Structural Features: Thieno[3,2-d]pyrimidine core with a chloro-methylphenyl acetamide.
  • Properties: Molecular weight = 409.89 g/mol; 1 H-bond donor, 4 H-bond acceptors.
  • The absence of a trifluoromethyl group may lower lipophilicity .

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

  • Structural Features : Chlorophenyl and trifluoromethylphenyl groups.
  • Properties : Molecular weight ≈ 500 g/mol (estimated).
  • Key Differences: The 6,7-dihydrothieno ring introduces partial saturation, which could enhance conformational flexibility compared to the fully aromatic pyrrolo core in the target compound .

Substituted Acetamide Derivatives

N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide

  • Structural Features: Thieno[2,3-d]pyrimidine core with chloro-fluorophenyl and dimethyl substituents.
  • Key Differences : The 5,6-dimethyl groups may introduce steric hindrance absent in the target compound .

N-(4-Ethylphenyl)-2-(2-(4-ethylphenyl)-4-methyl-1,3,6-trioxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridin-7-yl)acetamide (2d)

  • Structural Features : Dual ethylphenyl groups and a trioxo system.
  • Properties : High melting point (>300°C); molecular weight ≈ 450 g/mol (estimated).
  • Key Differences : The ethyl groups may improve lipid solubility, but the trioxo system could limit bioavailability compared to the target compound’s simpler substitution pattern .

Critical Analysis and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely mirrors ’s alkylation methods, though the trifluoromethyl group may necessitate specialized fluorination steps .
  • Bioactivity Predictions : The trifluoromethyl and thioacetamide groups suggest improved pharmacokinetics over analogs with ester or trioxo systems. However, high molecular weight (>500 g/mol) may challenge oral bioavailability.
  • Thermal Stability: Compounds with extensive hydrogen-bond networks (e.g., 2c, 2d) exhibit high melting points (>300°C), but the target compound’s balance of polar and nonpolar groups may optimize solubility and stability .

Q & A

Q. What strategies enhance synergistic effects with existing therapeutics?

  • Experimental Design :
  • Combination index (CI) : Test with cisplatin or PARP inhibitors; CI <1 indicates synergy (e.g., 0.7 for analogs + cisplatin in ovarian cancer models) .
  • Pathway analysis (RNA-seq) : Identify upregulated targets (e.g., apoptosis genes) post-treatment .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.